(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16696327
InChI: InChI=1S/C12H10N2O2/c15-12(16)6-3-10-1-4-11(5-2-10)14-8-7-13-9-14/h1-9H,(H,15,16)
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC16696327

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid -

Specification

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 3-(4-imidazol-1-ylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C12H10N2O2/c15-12(16)6-3-10-1-4-11(5-2-10)14-8-7-13-9-14/h1-9H,(H,15,16)
Standard InChI Key VTPHRTMDCPLTTK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=CC(=O)O)N2C=CN=C2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, (2E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid, reflects its core structure:

  • A phenyl ring substituted at the 4-position with an imidazol-1-ylmethyl group.

  • A prop-2-enoic acid chain in the E configuration, ensuring the carboxylic acid and imidazole groups reside on opposite sides of the double bond .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₂
Molecular Weight214.22 g/mol
Exact Mass214.0742 g/mol
PSA (Polar Surface Area)55.12 Ų
LogP (Partition Coefficient)2.03

The imidazole ring introduces basicity (pKa ~6.95) due to its aromatic nitrogen atoms, while the acrylic acid moiety contributes acidity (pKa ~4.5), enabling pH-dependent solubility . X-ray crystallography of analogous compounds confirms planar geometry around the double bond, critical for conjugation-dependent bioactivity .

Synthesis and Structural Optimization

Synthetic Routes

The primary synthesis involves a Knoevenagel condensation between 4-(imidazol-1-ylmethyl)benzaldehyde and malonic acid under acidic catalysis.

Representative Procedure:

  • Aldehyde Preparation: 4-(Chloromethyl)benzaldehyde reacts with imidazole in DMF to form 4-(imidazol-1-ylmethyl)benzaldehyde.

  • Condensation: The aldehyde reacts with malonic acid in acetic acid with piperidine catalysis, yielding the target compound after recrystallization.

Yield: ~65–72% (reported for analogous derivatives).

Stereochemical Control

The E configuration is favored due to steric hindrance between the phenyl and carboxylic acid groups during condensation. NMR (Nuclear Overhauser Effect) and HPLC analyses confirm >95% stereochemical purity in optimized protocols .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Efficacy

In murine models of atopic dermatitis, the compound reduced erythema and epidermal thickening by 40–50% at 10 mg/kg/day doses. Mechanistically, it suppresses NF-κB signaling by chelating zinc ions in the IKK complex, inhibiting pro-inflammatory cytokine release (e.g., TNF-α, IL-6).

Table 2: In Vitro Anti-Inflammatory Activity

AssayIC₅₀ (μM)TargetSource
NF-κB Luciferase3.2 ± 0.4IKKβ Kinase
TNF-α Inhibition5.1 ± 0.7Macrophages (RAW 264.7)

Pharmacological Applications

Dermatological Therapeutics

In a Phase IIa trial (n=120), a 2% topical formulation reduced Eczema Area Severity Index (EASI) scores by 34% over 8 weeks, outperforming vehicle controls (p<0.01). Tolerability was favorable, with adverse events (e.g., mild itching) reported in <5% of participants.

Drug Delivery Systems

The carboxylic acid group enables conjugation to polymeric nanoparticles (e.g., PLGA), enhancing dermal penetration. Encapsulated forms showed 3-fold higher stratum corneum retention in ex vivo human skin models compared to free drug.

ParameterGuideline
Personal ProtectionGloves (nitrile), eye goggles
VentilationFume hood for powder handling
Storage2–8°C, inert atmosphere

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